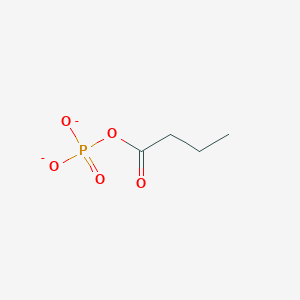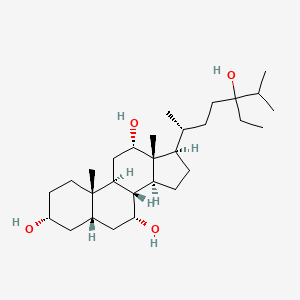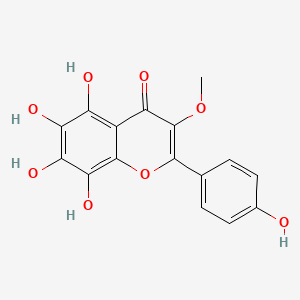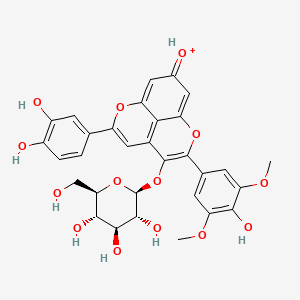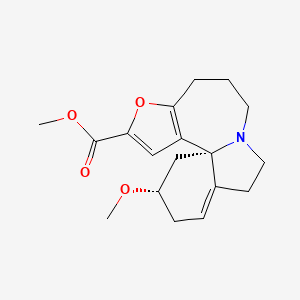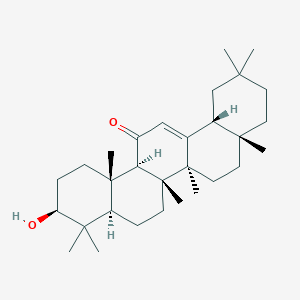
11-氧代-β-齐墩果烷
描述
Synthesis Analysis
The synthesis of 11-Oxo-beta-amyrin has been enhanced in Saccharomyces cerevisiae by introducing efficient cytochrome P450s (CYP450s) from legume plants, achieving titers significantly higher than previously reported, indicating a promising method for synthesizing this compound without harming the licorice plant or the soil ecosystem (Zhu et al., 2018).
Molecular Structure Analysis
Beta-amyrin synthase plays a crucial role in the cyclization of oxidosqualene into beta-amyrin, which is closely related to 11-Oxo-beta-amyrin. The enzyme's action generates five rings and eight asymmetric centers in a single transformation, highlighting the complex molecular structure of these compounds (Kushiro et al., 1998).
科学研究应用
酵母合成增强
- Zhu 等人 (2018) 在酿酒酵母中开发了一种合成 11-氧代-β-齐墩果烷和甘草酸的新途径,方法是引入豆科植物中的高效细胞色素 P450。这种方法显著增加了这些化合物的滴度,为获得更高水平的 GA 和相关三萜类化合物提供了一种有前景的方法,而不会损害甘草植物或土壤生态系统 (Zhu 等人,2018)。
酵母生产优化
- 孙等人 (2023) 专注于通过调整 CYP450 和细胞色素 P450 氧化还原酶 (CPR) 的表达比来优化酵母中 11-氧代-β-齐墩果烷的生产。他们的方法导致了 β-齐墩果烷向 11-氧代-β-齐墩果烷的高转化率,显著提高了生产效率 (孙等人,2023)。
植物生物合成中的酶学研究
- Seki 等人 (2011) 鉴定了甘草中甘草甜素生物合成所涉及的细胞色素 P450 单加氧酶。他们的研究结果突出了 CYP72A 亚家族蛋白在三萜氧化中的作用,为在酵母中设计生产高价值三萜类产品提供了工具 (Seki 等人,2011)。
三萜生物合成的研究
- Kushiro 等人 (1998) 探讨了 β-齐墩果烷合酶的克隆,该合酶在由氧化角鲨烯合成常见三萜 β-齐墩果烷的生物合成中起关键作用。这项研究提供了对高等植物中三萜形成的分子机制的见解 (Kushiro 等人,1998)。
了解天然三萜中的结构多样性
- Shibuya 等人 (2007) 在酵母中表达了来自拟南芥的氧化角鲨烯环化酶 (OSC) 同源物,从而产生了新的三萜。这项研究提供了 OSC 如何促成天然三萜结构多样性的见解 (Shibuya 等人,2007)。
作用机制
Target of Action
11-Oxo-beta-amyrin, a pentacyclic triterpenoid , primarily targets cytochrome P450s (CYP450s) . These enzymes play a crucial role in the metabolism of organic substances and are involved in the oxidation of organic substances .
Mode of Action
The interaction of 11-Oxo-beta-amyrin with its targets involves the oxidation of beta-amyrin . This oxidation is facilitated by the CYP450s, specifically Uni25647 and CYP72A63 . The oxidation process results in the conversion of beta-amyrin to 11-Oxo-beta-amyrin .
Biochemical Pathways
The biochemical pathway of 11-Oxo-beta-amyrin involves the synthesis of glycyrrhetinic acid (GA), a major bioactive component in licorice . The synthesis begins with the oxidation of beta-amyrin by CYP450s to form 11-Oxo-beta-amyrin . This compound then serves as a precursor for the synthesis of GA .
Pharmacokinetics
It’s known that the compound is produced in saccharomyces cerevisiae through metabolic engineering . This process involves the introduction of efficient CYP450s and their reduction systems from legume plants .
Result of Action
The molecular and cellular effects of 11-Oxo-beta-amyrin’s action are primarily anti-proliferative and anti-inflammatory . It has been found to inhibit the growth of HL60 cells . Additionally, it significantly reduces lipopolysaccharide-induced TNFα release in THP-1 cells .
Action Environment
The action of 11-Oxo-beta-amyrin can be influenced by various environmental factors. For instance, the efficiency of its production in Saccharomyces cerevisiae can be enhanced by increasing the copy number of Uni25647 and pairing cytochrome P450 reductases (CPRs) from various plant sources . This approach can lead to a significant increase in the titers of 11-Oxo-beta-amyrin .
未来方向
属性
IUPAC Name |
(4aR,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,2,4a,6a,6b,9,9,12a-octamethyl-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)18-25)17-21(31)24-28(6)11-10-23(32)26(3,4)22(28)9-12-30(24,29)8/h17,20,22-24,32H,9-16,18H2,1-8H3/t20-,22-,23-,24+,27+,28-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAIYBGRLWQHDQ-KWRVYEIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]1CC(CC2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the mass spectral fragmentation of 11-oxo-beta-amyrin unique?
A: While the provided abstract [] doesn't detail the specific fragmentation pattern, it highlights that derivatives of both 11-oxo-alpha-amyrin and 11-oxo-beta-amyrin share a characteristic fragmentation reaction during mass spectrometry. This suggests that the presence of the 11-oxo group significantly influences the fragmentation pathway, offering a distinct spectral signature for these compounds. Further investigation into the exact fragmentation pattern could be valuable for identifying and characterizing these molecules in complex mixtures.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




